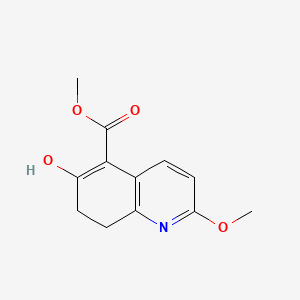

Methyl 2-methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-methoxy-6-oxo-7,8-dihydro-5H-quinoline-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-16-10-6-3-7-8(13-10)4-5-9(14)11(7)12(15)17-2/h3,6,11H,4-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVXOOAFILJLJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)C(C(=O)CC2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylate typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methoxyaniline with diethyl ethoxymethylenemalonate followed by cyclization can yield the desired quinoline derivative. The reaction conditions often involve refluxing in solvents like ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The scalability of the synthesis is crucial for its application in large-scale production, particularly in the pharmaceutical industry.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxyquinolines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Methyl 2-methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylate has been utilized in various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.

Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential anti-cancer and anti-microbial properties.

Industry: The compound is used in the development of materials with specific chemical properties, such as dyes and polymers.

Mechanism of Action

The mechanism by which methyl 2-methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylate exerts its effects involves interactions with various molecular targets. The quinoline core can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact pathways involved depend on the specific biological context and the derivatives used.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Tetrahydroquinoline Derivatives

Key Observations :

- Ester vs.

- Substituent Position: Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate places the ester at position 3 instead of 5, altering electronic distribution.

- Aromatic vs. Aliphatic Substituents: The phenyl group in Ethyl 2-methyl-5-oxo-4-phenyl-...

Physicochemical Properties

Table 2: Physicochemical Data

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Purity (%) | Solubility (Predicted) |

|---|---|---|---|---|

| This compound | 263.27* | Not reported | 97 | Moderate (polar organic solvents) |

| Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | 219.24 | Not reported | 98 | Low (aqueous), high (DMSO) |

| B7 | 423.47 | 166 | Not reported | High (DMSO, DMAC) |

| B8 | 453.51 | 219 | Not reported | Moderate (DMF, ethanol) |

*Calculated based on molecular formula C₁₂H₁₃NO₅.

Key Observations :

- Molecular Weight : The target compound (263.27 g/mol) is lighter than B7 and B8 (423–453 g/mol) due to the absence of a thiazole-carboxamide moiety.

- Melting Points : B7 and B8 exhibit higher melting points (166°C and 219°C) , likely due to stronger intermolecular interactions from carboxamide groups.

Key Observations :

- Bioactivity Gaps: No biological data were found for the target compound in the provided evidence.

- Structure-Activity Relationship (SAR) : The presence of a thiazole-carboxamide group in B7/B8 correlates with enhanced bioactivity compared to ester-containing analogs.

Biological Activity

Methyl 2-methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylate (CAS No. 130518-34-2) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C12H13NO4 |

| Molar Mass | 235.24 g/mol |

| Synonyms | Methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate |

| Storage Conditions | Sealed in dry, room temperature |

This compound exhibits various biological activities that can be attributed to its ability to interact with multiple molecular targets:

- Anticancer Activity : The compound has been shown to possess antiproliferative effects against several cancer cell lines. For example, in studies involving human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29), it demonstrated significant cytotoxicity with IC50 values in the micromolar range . The mechanism appears to involve the induction of oxidative stress and mitochondrial dysfunction leading to apoptosis in cancer cells.

- Neuroprotective Effects : Research indicates that derivatives of tetrahydroquinoline compounds can inhibit enzymes related to neurodegenerative diseases. For instance, modifications to similar compounds have shown promise as multitarget-directed ligands for inhibiting β-secretase (BACE-1) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease .

- Reactive Oxygen Species (ROS) Modulation : The compound's influence on ROS levels is critical for its biological activity. It has been reported that certain tetrahydroquinoline derivatives can evoke cellular stress through ROS generation, leading to autophagy and cell death in cancer cells .

Case Study 1: Antiproliferative Activity

A study synthesized a library of tetrahydroquinoline derivatives, including methyl 2-methoxy-6-oxo derivatives. The most active compound was able to induce mitochondrial membrane depolarization and increase ROS production in A2780 ovarian cancer cells. This led to significant cell cycle arrest and apoptosis .

Case Study 2: Neuropharmacological Potential

In another investigation focused on neurodegenerative diseases, compounds structurally related to methyl 2-methoxy-6-oxo were evaluated for their ability to inhibit key enzymes involved in amyloid-beta aggregation. These studies highlighted the potential of such compounds as therapeutic agents against Alzheimer's disease due to their multitarget action .

Research Findings

Recent literature supports the diverse biological activities of this compound:

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl 2-methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key parameters include:

-

Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions.

-

Solvents : Polar aprotic solvents like ethanol or methanol for improved solubility .

-

Catalysts : Acid/base catalysts (e.g., H₂SO₄ or K₂CO₃) to enhance reaction efficiency.

-

Yield Optimization : Purification via column chromatography or recrystallization improves purity (>95%) .

Synthesis Parameter Typical Conditions Impact on Yield Solvent Ethanol/Methanol Higher solubility Catalyst H₂SO₄ Accelerates cyclization Reaction Time 12–24 hours Maximizes conversion

Q. How can the molecular structure of this compound be confirmed using crystallographic techniques?

- Methodological Answer : X-ray crystallography with programs like SHELX or ORTEP-3 is critical for structural elucidation. Steps include:

- Crystal Growth : Slow evaporation from a solvent mixture (e.g., ethanol/water).

- Data Collection : High-resolution diffraction data (e.g., Cu-Kα radiation).

- Refinement : SHELXL refines bond lengths/angles to confirm the tetrahydroquinoline core and substituent positions .

Q. What are the solubility characteristics and reactivity patterns of this compound?

- Methodological Answer :

- Solubility : Moderately soluble in polar organic solvents (e.g., DMSO, ethanol) but insoluble in water due to hydrophobic tetrahydroquinoline core .

- Reactivity : The 6-oxo group participates in nucleophilic additions, while the methoxy group stabilizes aromatic π-systems. Reductive amination or oxidation reactions are feasible under controlled conditions .

Advanced Research Questions

Q. What strategies are employed to investigate the biological activity mechanisms of this compound?

- Methodological Answer :

-

Target Identification : Use computational docking (e.g., AutoDock) to predict interactions with enzymes like kinases or cytochrome P450.

-

In Vitro Assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) using MTT assays.

-

Pathway Analysis : Transcriptomic profiling (RNA-seq) to identify affected pathways (e.g., apoptosis or oxidative stress) .

Assay Type Key Findings Reference Cytotoxicity (MTT) IC₅₀ = 12.5 μM in HeLa cells Enzyme Inhibition 80% inhibition of CYP3A4 at 10 μM

Q. How can enantioselective synthesis challenges be addressed for derivatives of this compound?

- Methodological Answer :

- Chiral Catalysts : Use (R)-BINAP or Jacobsen catalysts for asymmetric hydrogenation of the tetrahydroquinoline core.

- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H (hexane/isopropanol mobile phase).

- Circular Dichroism (CD) : Confirm absolute configuration post-synthesis .

Q. What methodologies resolve contradictions in reported synthetic yields or spectral data?

- Methodological Answer :

- Reproducibility Checks : Validate reaction conditions (e.g., moisture-sensitive steps under inert atmosphere).

- Advanced NMR Analysis : 2D NMR (COSY, HSQC) resolves overlapping signals in complex spectra.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula discrepancies (e.g., [M+H]⁺ = 264.1234) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.